1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine CAS 708273-78-3 properties
CAS: 708273-78-3 Formula: C₈H₁₁BrN₂ Molecular Weight: 215.09 g/mol [1][2][3] Executive Summary 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine is a high-value heterocyclic building block extensively utilized in modern me...
1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine is a high-value heterocyclic building block extensively utilized in modern medicinal chemistry.[1][4] Structurally, it consists of a pyridine core substituted with a bromine atom at the C6 position and a dimethylaminomethyl moiety at the C3 position. This "para-like" substitution pattern renders it a bifunctional scaffold: the bromine atom serves as an electrophilic handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the dimethylaminomethyl group acts as a solubility-enhancing pharmacophore, often critical for optimizing the pharmacokinetic (PK) profiles of lipophilic drug candidates.[1]
This guide details the physicochemical properties, synthetic routes, and application strategies for CAS 708273-78-3, designed for researchers optimizing lead compounds in oncology (kinase inhibitors) and immunology (chemokine modulators).
Physicochemical Profile
The compound typically exists as a pale yellow oil or low-melting solid at room temperature.[1] Due to the basicity of the tertiary amine, it is frequently stored and handled as a hydrochloride or dihydrochloride salt to enhance stability and crystallinity.
Table 1: Key Technical Specifications
Property
Value / Description
Note
Appearance
Pale yellow oil or low-melting solid
Free base form
Boiling Point
~254°C (Predicted)
@ 760 mmHg
Density
~1.36 g/cm³ (Predicted)
High density due to Br atom
LogP
1.4 – 1.7
Moderate lipophilicity
pKa (Base)
~9.2 (Aliphatic Amine)
Protonation site at physiological pH
pKa (Pyridine)
~2.5 (Pyridine Nitrogen)
Weakly basic due to Br electron withdrawal
Solubility
Soluble in DCM, MeOH, DMSO
Free base has low water solubility; Salts are water-soluble
Synthetic Methodologies
The synthesis of 708273-78-3 is most efficiently achieved through Reductive Amination , a method preferred for its scalability and avoidance of potent lachrymators (like benzylic halides).[1]
Method A: Reductive Amination (Preferred)
This route utilizes 6-bromonicotinaldehyde as the starting material.[1] The aldehyde is condensed with dimethylamine to form an iminium ion intermediate, which is selectively reduced in situ.
Reagents: 6-Bromonicotinaldehyde, Dimethylamine (2M in THF), Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]
Mechanism: Formation of carbinolamine
Iminium ion Hydride transfer.
Method B: Nucleophilic Substitution
Alternatively, the compound can be synthesized via the displacement of a leaving group on the benzylic carbon.
Precursor: 2-Bromo-5-(bromomethyl)pyridine or 2-Bromo-5-(chloromethyl)pyridine.[1]
Drawback: The halomethyl pyridine precursors are skin irritants and less stable than the aldehyde.
Visualization: Synthetic Pathways
The following diagram illustrates the two primary synthetic workflows.
Caption: Figure 1. Convergent synthetic pathways accessing CAS 708273-78-3 via Reductive Amination (Blue) and Nucleophilic Substitution (Red).
Detailed Experimental Protocol (Method A)
Note: This protocol is designed for a 10 mmol scale. Adjust volumes proportionally.
Preparation: In a dry 100 mL round-bottom flask, dissolve 6-bromonicotinaldehyde (1.86 g, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) (40 mL).
Amine Addition: Add Dimethylamine (2.0 M solution in THF, 6.0 mL, 12 mmol) followed by Acetic Acid (0.6 mL, 10 mmol) to catalyze imine formation. Stir at room temperature for 30 minutes under Nitrogen.
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) portion-wise over 15 minutes.
Reaction: Remove the ice bath and stir at room temperature for 4–16 hours. Monitor by LC-MS (Target mass [M+H]+ = 215/217).[1]
Work-up: Quench with saturated aqueous NaHCO₃ (30 mL). Extract with DCM (3 x 30 mL).
Purification: Dry organic layers over MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography (SiO₂, gradient 0–10% MeOH in DCM with 1% NH₄OH) to yield the product as a pale yellow oil.
Reactivity & Medicinal Chemistry Applications
The core value of CAS 708273-78-3 lies in its divergent reactivity .[1] It allows medicinal chemists to install a solubilizing "tail" early in the synthesis or couple the pyridine head to a larger scaffold.
The Bromine Handle (C-C & C-N Bond Formation)
The C2-Bromine (pyridine numbering) is highly activated for Palladium-catalyzed cross-coupling due to the electron-deficient nature of the pyridine ring.[1]
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl systems (common in kinase inhibitors).[1]
Buchwald-Hartwig Amination: Reacts with amines to form 2-aminopyridines.[1]
Heck Reaction: Reacts with alkenes to form styryl-pyridine derivatives.[1]
The Dimethylamine Handle (Solubility & Target Interaction)
Solubility: The basic amine (pKa ~9.2) is protonated in the stomach, significantly improving oral bioavailability compared to non-basic analogs.
Salt Bridge Formation: In protein binding pockets (e.g., Kinase hinge regions or GPCR aspartate residues), the protonated amine often forms critical salt bridges that increase potency.
Visualization: Reactivity Profile
Caption: Figure 2.[1] Divergent functionalization of the core scaffold via Pd-catalyzed coupling and salt formation.[1]
Handling and Safety
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free amine absorbs CO₂ from the air; keep tightly sealed.
Spill Response: Absorb with inert material (sand, vermiculite). Neutralize residues with dilute acid if necessary before disposal.
References
Synthesis of 6-Bromonicotinaldehyde Derivatives: BenchChem Application Notes. "Scaling up the synthesis of 6-Bromopyridin-3-amine and derivatives."
Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem. 1996, 61, 3849-3862.
Suzuki Coupling of Chloropyridines: Littke, A. F., et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids." J. Am. Chem. Soc. 2000, 122, 4020.
Technical Whitepaper: 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine in Advanced Organic Synthesis and Drug Discovery
Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, selecting the right molecular building blocks is paramount. 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine (CAS:...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
As a Senior Application Scientist navigating the complexities of modern drug discovery, selecting the right molecular building blocks is paramount. 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine (CAS: 708273-78-3) represents a highly versatile, bifunctional scaffold frequently utilized in the synthesis of biologically active molecules and pharmaceutical intermediates[1].
This whitepaper provides an authoritative, in-depth analysis of this compound, detailing its structural identifiers (SMILES and InChIKey), physicochemical properties, and its mechanistic role in transition-metal-catalyzed cross-coupling reactions. By synthesizing technical accuracy with field-proven insights, this guide establishes self-validating protocols for both the synthesis and downstream application of this critical pyridine derivative.
Structural Chemistry & Identifiers
Understanding the exact spatial and electronic configuration of a building block is the first step in rational drug design. The compound features a pyridine core substituted with a bromine atom at the 6-position and a dimethylaminomethyl group at the 3-position.
According to IUPAC nomenclature rules, numbering prioritizes the heteroatom (nitrogen) as position 1, leading toward the substituents to yield the lowest possible locants. Consequently, the systematic name 2-bromo-5-((dimethylamino)methyl)pyridine is structurally identical to the commonly cataloged 1-(6-bromopyridin-3-yl)-N,N-dimethylmethanamine .
Quantitative Chemical Properties
The following table summarizes the critical identifiers and predicted physicochemical data essential for computational modeling and synthetic planning[2]:
The strategic value of 1-(6-bromopyridin-3-yl)-N,N-dimethylmethanamine lies in its dual functionality:
The 6-Bromo-Pyridine Handle: The bromine atom is situated adjacent to the pyridine nitrogen. The electron-withdrawing nature of the nitrogen significantly lowers the electron density at the 2/6 positions, making the C-Br bond highly activated for oxidative addition by low-valent palladium or nickel catalysts[3].
The Dimethylaminomethyl Pharmacophore: The tertiary amine acts as a basic center (pKa ~8.5-9.0), which improves the aqueous solubility of lipophilic drug candidates. Furthermore, it serves as a potent hydrogen-bond acceptor, frequently interacting with kinase hinge regions or GPCR binding pockets.
Catalytic cycle of Suzuki-Miyaura cross-coupling using the bromopyridine derivative.
Experimental Protocols & Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every choice of reagent is grounded in chemical causality.
Synthesis via Reductive Amination
The most robust method to synthesize this compound is the reductive amination of 6-bromopyridine-3-carboxaldehyde with dimethylamine.
Causality of Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over sodium borohydride (NaBH₄). NaBH(OAc)₃ is a milder reducing agent that selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde to an alcohol, thereby preventing yield loss.
Step-by-Step Protocol:
Initiation: Dissolve 1.0 equivalent of 6-bromopyridine-3-carboxaldehyde in anhydrous dichloroethane (DCE) under an inert argon atmosphere.
Iminium Formation: Add 1.2 equivalents of dimethylamine (2.0 M solution in THF) and 1.0 equivalent of glacial acetic acid. Stir at room temperature for 1 hour to ensure complete iminium ion formation.
Reduction: Portion-wise, add 1.5 equivalents of NaBH(OAc)₃. The mild exotherm indicates active hydride transfer.
Self-Validation Check: After 4 hours, sample the reaction for LC-MS. The complete disappearance of the aldehyde peak (m/z ~186) and the emergence of the product mass (m/z 215/217, exhibiting the characteristic 1:1 bromine isotope pattern) validates the successful conversion.
Workup: Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Reductive amination pathway for synthesizing the target dimethylmethanamine.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details the derivatization of the compound via C-C bond formation.
Causality of Reagent Selection: Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) is selected because its electron-rich phosphine ligands facilitate the oxidative addition into the C-Br bond. Potassium carbonate (K₂CO₃) acts as a base to activate the arylboronic acid via the formation of a nucleophilic boronate complex, which accelerates transmetalation.
Quantitative Reagent Summary:
Reagent
Function
Equivalents
1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine
Electrophile
1.0 eq
Arylboronic Acid
Nucleophile
1.2 eq
Pd(PPh₃)₄
Catalyst
0.05 eq (5 mol%)
K₂CO₃ (Aqueous, 2M)
Base
3.0 eq
1,4-Dioxane
Solvent
0.2 M
Step-by-Step Protocol:
Preparation: Charge a Schlenk flask with the bromopyridine derivative, arylboronic acid, and Pd(PPh₃)₄.
Degassing (Critical Step): Add 1,4-dioxane and 2M aqueous K₂CO₃. Subject the biphasic mixture to three freeze-pump-thaw cycles. Failure to remove oxygen will lead to the homocoupling of the boronic acid and oxidation of the phosphine ligands.
Reaction: Heat the mixture to 90 °C under argon for 12 hours.
Self-Validation Check: Monitor via TLC (using a UV lamp at 254 nm). If the reaction stalls, the presence of unreacted boronic acid alongside the starting material indicates catalyst deactivation, prompting the need for rigorous degassing in future iterations.
Purification: Filter through a pad of Celite to remove palladium black, partition between water and ethyl acetate, and purify the organic layer via flash column chromatography.
Analytical Validation
To ensure the highest scientific integrity, the synthesized or procured 1-(6-bromopyridin-3-yl)-N,N-dimethylmethanamine must be analytically validated:
¹H NMR (CDCl₃, 400 MHz): Expect a highly deshielded singlet/doublet around δ 8.3 ppm corresponding to the pyridine proton adjacent to the nitrogen (C2 position). The dimethylamine methyl groups will appear as a sharp 6H singlet around δ 2.2-2.3 ppm, and the benzylic CH₂ will appear as a 2H singlet around δ 3.4 ppm.
Mass Spectrometry (ESI-MS): The compound will exhibit a distinct isotopic signature at m/z 215.0 [M+H]⁺ and 217.0 [M+H]⁺ in a 1:1 ratio, confirming the presence of the bromine isotope pair (⁷⁹Br and ⁸¹Br).
Safety data sheet (SDS) for 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine
An In-Depth Technical Guide to the Safe Handling of 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine Foreword This document provides a comprehensive safety and handling guide for 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethan...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Safe Handling of 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine
Foreword
This document provides a comprehensive safety and handling guide for 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine, a compound utilized in scientific research and drug development. As a senior application scientist, the imperative is not merely to outline procedures but to instill a deep-seated understanding of the causality behind each safety recommendation. This guide is structured to empower researchers with the knowledge to work safely and effectively with this compound. The information herein is synthesized from available data on structurally related compounds, providing a robust framework for risk assessment and management in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.
Part 1: Chemical Identity and Properties
1.1. Chemical Identity
Chemical Name: 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine
General recommendation for similar chemical intermediates.
Part 2: Hazard Identification and Risk Assessment
A thorough risk assessment is paramount before handling any chemical. For 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine, the hazard profile is extrapolated from data on analogous compounds containing the bromopyridine moiety.
2.1. GHS Hazard Classification (Inferred)
The following Globally Harmonized System (GHS) classifications are based on data for structurally related compounds.[5][6][7]
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5][6][7]
The toxicological profile of this compound is likely driven by the bromopyridine core. Pyridine and its derivatives can be hepatotoxic (damaging to the liver) and may cause neurological and renal effects.[8] The bromo-substituent can enhance reactivity and potential for biological interaction. Skin and eye irritation are common for amine-containing compounds. Inhalation of dust or aerosols can lead to irritation of the respiratory tract.
Part 3: Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential.
3.1. Engineering Controls
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[2][7]
Containment: For procedures that may generate dust or aerosols, use of a glove box or other containment strategies should be considered.
3.2. Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure.
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[7] Standard safety glasses are not sufficient.
Skin Protection:
Gloves: Wear chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[7] Dispose of contaminated gloves properly.
Lab Coat: A flame-retardant lab coat should be worn at all times.
Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.[7]
3.3. Hygiene Practices
Wash hands thoroughly with soap and water after handling.[6]
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
4.1. First-Aid Measures
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][7]
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
4.2. Spill and Leak Procedures
Small Spills:
Evacuate non-essential personnel from the area.
Wear appropriate PPE.
Absorb the spill with an inert material (e.g., vermiculite, sand).
Collect the absorbed material into a sealed container for proper disposal.
Clean the spill area with a suitable solvent, followed by soap and water.
Large Spills:
Evacuate the area immediately.
Contact your institution's emergency response team.
Prevent the spill from entering drains or waterways.[9]
Part 5: Storage and Disposal
5.1. Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
Keep away from incompatible materials such as strong oxidizing agents.[9]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists[1]
A Bifunctional Scaffold for Solubility Enhancement and Cross-Coupling[1][2]
Executive Summary
1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine (also known as 2-bromo-5-(dimethylaminomethyl)pyridine) is a high-value medicinal chemistry building block.[1][2] It serves a dual purpose in drug design: the 6-bromo substituent acts as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the dimethylaminomethyl group functions as a "solubilizing tail," improving the physicochemical profile (LogD, pKa) of lipophilic drug candidates.
This guide provides a comprehensive analysis of its synthesis, reactivity, and application in lead optimization, correcting common database identification errors to ensure high-integrity sourcing.
Warning: A conflict exists in public chemical databases regarding the CAS registry number for this compound.
Correct CAS for Topic:708273-78-3 (Corresponds to 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine).[1][2]
Conflicting CAS:1391054-37-7 (Often mislabeled, but officially corresponds to Prasugrel Diketone Impurity, a distinct fluorophenyl-cyclopropyl structure).[1][2]
Action: When sourcing, verify the structure (SMILES/InChI) rather than relying solely on the CAS 1391054-37-7 identifier.
Molecular Specifications
Property
Value
Notes
IUPAC Name
1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine
Alt: 2-Bromo-5-(dimethylaminomethyl)pyridine
Molecular Formula
C₈H₁₁BrN₂
Molecular Weight
215.09 g/mol
pKa (Calculated)
~9.2 (Amine), ~2.5 (Pyridine)
The aliphatic amine is the dominant basic center.[1][2][3]
LogP
~1.5
Moderate lipophilicity; lowered by protonation at physiological pH.[2]
H-Bond Acceptors
2
Pyridine N and Amine N.
Synthetic Routes (The "How")
The most robust synthetic pathway avoids handling the unstable 6-bromo-3-(chloromethyl)pyridine intermediate by utilizing Reductive Amination .[2] This route is scalable and minimizes side reactions (e.g., quaternary salt formation).[2]
Imine Formation: Charge a reaction vessel with 6-bromonicotinaldehyde (1.0 equiv) and dry 1,2-dichloroethane (DCE) or THF.
Amine Addition: Add Dimethylamine (1.2–1.5 equiv, 2M solution in THF).
Activation: Add catalytic Acetic Acid (1–2 drops) to adjust pH to ~5–6. Stir at Room Temperature (RT) for 30–60 minutes to ensure imine/iminium formation.
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise. Note: STAB is preferred over NaBH₃CN due to lower toxicity and better selectivity.[1][2]
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[2][4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]
Purification: If necessary, purify via flash column chromatography (DCM/MeOH/NH₄OH gradient).
Visualization of Synthetic Logic
The following diagram illustrates the pathway and the critical decision node regarding the reducing agent.
Caption: One-pot reductive amination workflow using STAB for selective reduction.
Reactivity & Functionalization (The "What")
This building block is a "Hub" molecule.[2] The C-Br bond is activated for metal-catalyzed cross-coupling, while the amine remains stable (provided Pd-poisoning is mitigated).[2]
Suzuki-Miyaura Coupling
The most common application is coupling with aryl/heteroaryl boronic acids to generate biaryl scaffolds.[1][2]
Challenge: The basic dimethylamine nitrogen can coordinate to Palladium, potentially deactivating the catalyst (Pd poisoning).[2]
Solution: Use robust catalyst systems (e.g., Pd(dppf)Cl₂ or XPhos Pd G2) and inorganic bases (K₂CO₃ or Cs₂CO₃) rather than organic bases.[2]
Lithium-Halogen Exchange
The bromine atom can be exchanged for Lithium using n-BuLi at -78°C.[1][2]
Application: The resulting lithiated species can react with electrophiles (e.g., CO₂, DMF, ketones) to introduce carboxylic acids, aldehydes, or tertiary alcohols at the 2-position.
Reactivity Workflow Diagram
Caption: Divergent synthesis capabilities of the 6-bromopyridine scaffold.
Medicinal Chemistry Applications
The "Solubilizing Tail" Strategy
In drug discovery, the dimethylaminomethyl motif is a classic bioisostere used to improve physicochemical properties:
Solubility: The amine (pKa ~9.[2]2) is protonated at gastric pH, significantly enhancing aqueous solubility compared to a methyl or chloro substituent.[2]
hERG Considerations: While basic amines can increase hERG channel inhibition (cardiotoxicity risk), the steric bulk of the dimethyl group and the electron-deficient pyridine ring can help modulate this risk compared to more lipophilic linkers.[2]
Metabolic Stability: The N,N-dimethyl group can be susceptible to N-demethylation by CYPs.[1][2] Deuteration of the methyl groups (–CD₃) is a common strategy to block this metabolic soft spot.[2]
Case Study: Kinase Inhibitors
This scaffold is frequently observed in Type I and Type II kinase inhibitors.[2] The pyridine nitrogen often forms a hydrogen bond with the hinge region of the kinase ATP-binding pocket, while the dimethylamine extends into the solvent-exposed region to interact with acidic residues (e.g., Asp or Glu).
Experimental Protocol: Suzuki Coupling
Objective: Coupling 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine with Phenylboronic acid.
Setup: In a microwave vial or round-bottom flask, combine:
Reaction: Heat to 90°C (oil bath) or 110°C (microwave, 30 min) under Nitrogen/Argon atmosphere.
Monitoring: Monitor by LCMS. The basic amine may cause tailing; use a high pH modifier (Ammonium Bicarbonate) or TFA in the mobile phase.[2]
Workup: Dilute with EtOAc, wash with water.[2] The product will be in the organic layer if pH > 10.[2] If the product is protonated, it may stay in the aqueous layer; adjust pH accordingly.[2]
References
PubChem. (2025).[2][3] Compound Summary: 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine (CAS 708273-78-3).[1][2] National Library of Medicine.[2] Link[2]
Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry, 61(11), 3849-3862.[2] Link[2]
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457-2483. Link[2]
Meanwell, N. A. (2011).[2] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety.[2] Chemical Research in Toxicology, 24(9), 1420-1456. Link[2]
Application Note: Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives
[1] Executive Summary The amination of 2-bromopyridines represents a distinct challenge in cross-coupling chemistry due to the "heteroatom effect." Unlike simple aryl halides, the pyridine nitrogen possesses a lone pair...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The amination of 2-bromopyridines represents a distinct challenge in cross-coupling chemistry due to the "heteroatom effect." Unlike simple aryl halides, the pyridine nitrogen possesses a lone pair capable of displacing phosphine ligands and coordinating tightly to the palladium center. This formation of stable, off-cycle palladium-pyridine complexes (catalyst poisoning) frequently leads to stalled reactions or requires excessive catalyst loading.
This guide provides a scientifically grounded protocol for overcoming these barriers. By utilizing Third- and Fourth-Generation (G3/G4) Buchwald Precatalysts or specific wide-bite-angle ligands (Xantphos) , researchers can sterically preclude nitrogen coordination while facilitating the difficult reductive elimination step.
The "2-Pyridyl Problem": Mechanistic Insight
To solve the failure of standard conditions (e.g., Pd(PPh3)4), one must understand the failure mode.
Catalyst Poisoning: The basic nitrogen of the 2-bromopyridine substrate (and the 2-aminopyridine product) binds to the electrophilic Pd(II) center designated for the amine nucleophile. This creates a thermodynamic sink, removing active catalyst from the cycle.
Slow Reductive Elimination: The electron-deficient nature of the pyridine ring makes the Pd-N bond formation (reductive elimination) electronically less favorable compared to electron-rich aryl rings.
The Solution: Ligands must be bulky enough to physically block the pyridine nitrogen from binding to the metal center, yet flexible enough to permit the approach of the amine substrate.
Visualization: The Catalytic Trap
The following diagram illustrates the standard catalytic cycle versus the specific "trap" encountered with 2-bromopyridines.
Figure 1: The "Off-Cycle Trap" (Red) occurs when the pyridine nitrogen displaces ligands. Bulky ligands force the pathway toward Amine Coordination (Blue).
Strategic Ligand & Catalyst Selection
Experimental data confirms that two primary ligand classes yield the highest success rates for this substrate class.
Class A: Bulky Biaryl Phosphines (Buchwald Ligands)
These are the modern standard. The dialkylphosphino group provides electron density for oxidative addition, while the biaryl backbone provides extreme steric bulk to prevent N-poisoning.
BrettPhos: The "Gold Standard" for Primary Amines .
RuPhos: The "Gold Standard" for Secondary Amines .
Class B: Wide Bite-Angle Bisphosphines
Xantphos: Particularly effective for 2-halopyridines. Its large bite angle (~111°) destabilizes the square-planar Pd complex, accelerating the difficult reductive elimination step.
Recommended for initial screening and high-throughput chemistry.
Rationale: The G4 precatalyst contains the ligand pre-bound to Pd. Upon exposure to base, it generates the active L-Pd(0) species immediately, bypassing the induction period and preventing Pd-black formation often seen when mixing Pd₂(dba)₃ and ligands manually.
Anhydrous Toluene or Dioxane (0.2 M concentration)
Step-by-Step:
Setup: In a glovebox or under active Nitrogen flow, add the Pd G4 precatalyst, 2-bromopyridine, and solid amine (if applicable) to a reaction vial equipped with a magnetic stir bar.
Base Addition: Add NaOtBu. Note: If using a liquid amine, add it after the solvent.
Solvent: Add anhydrous, degassed solvent.[3] Seal the vial with a septum cap (PTFE lined).
Reaction: Heat to 80–100 °C for 2–12 hours.
Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd salts. Concentrate and purify via flash chromatography.
Protocol B: The "Xantphos" Method (Cost-Effective Scale-Up)
Recommended for industrial scale-up where precatalyst cost is a factor.
Rationale: Xantphos is air-stable and cheaper than G4 precatalysts. It is exceptionally robust for heterocycle-heterocycle couplings.
Pre-complexation (Critical): Add Pd₂(dba)₃ and Xantphos to the vessel. Add 20% of the solvent volume. Stir at room temperature for 5–10 minutes. Visual Check: The solution should turn from purple/dark red to a clear orange/yellow, indicating active catalyst formation.
Substrate Addition: Add the 2-bromopyridine, amine, and base.
Solvent: Add remaining solvent.
Degassing: Sparge with Nitrogen/Argon for 5 minutes.
Reaction: Heat to 100 °C (reflux) for 12–24 hours.
Troubleshooting & Decision Tree
If the reaction fails, use the visual cues below to diagnose the mechanism of failure.
Application Note: Strategic Functionalization of 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine
) & Cross-Coupling Protocols Executive Summary & Substrate Analysis This guide details the protocols for displacing the bromine atom in 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine (referred to herein as Substrate-Br...
Author: BenchChem Technical Support Team. Date: February 2026
) & Cross-Coupling Protocols
Executive Summary & Substrate Analysis
This guide details the protocols for displacing the bromine atom in 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine (referred to herein as Substrate-Br ).[1] This scaffold is a "privileged structure" in medicinal chemistry, often serving as a precursor for kinase inhibitors and GPCR ligands.
Structural & Electronic Profile
The substrate features a pyridine ring substituted at the C3 position with a dimethylaminomethyl group and at the C6 position with a bromine atom.
Activation: The bromine at C6 is
to the pyridine nitrogen.[2] This positioning is critical; the electronegative nitrogen withdraws electron density via induction and resonance, rendering the C6 position highly electrophilic and susceptible to Nucleophilic Aromatic Substitution ().
Side Chain Challenges: The dimethylamino group (
) imparts basicity and polarity. This necessitates specific pH control during workup to prevent product loss into the aqueous phase. Furthermore, the tertiary amine can act as a competitive ligand or reducing agent in Palladium-catalyzed cross-couplings.
Reaction Landscape
We define three primary pathways for functionalization:
Thermal
: For strong nucleophiles (primary/secondary amines, thiols).[1]
Pd-Catalyzed Buchwald-Hartwig: For weak nucleophiles (anilines, amides) or to avoid harsh thermal conditions.[1]
Etherification: For introducing alkoxy groups via alkoxide displacement.[1]
Figure 1: Strategic reaction pathways for Substrate-Br functionalization.
Mechanistic Insight: The Meisenheimer Complex
Understanding the mechanism is vital for troubleshooting. In the
pathway, the rate-determining step is the addition of the nucleophile to form the Meisenheimer Complex .
Stabilization: The negative charge in the intermediate is delocalized onto the pyridine nitrogen.[2][3]
Implication: Protic solvents (like water or alcohols) can stabilize this anionic intermediate via hydrogen bonding, but aprotic polar solvents (DMSO, NMP) are generally preferred to leave the nucleophile "naked" and more reactive.
Figure 2: The Addition-Elimination mechanism.[1] The stability of the intermediate drives reactivity.[2][4]
Experimental Protocols
Protocol A: Thermal
(Amination)
Best for: Aliphatic cyclic amines (Morpholine, Piperazine, Pyrrolidine).
Rationale: This method requires no metal catalyst, reducing cost and purification burden. The high electrophilicity of the 6-bromo position allows displacement at moderate temperatures.
Charge: To a reaction vial equipped with a stir bar, add Substrate-Br (100 mg, 0.46 mmol),
(127 mg, 0.92 mmol), and Morpholine (60 µL, 0.69 mmol).
Solvate: Add anhydrous DMSO (1.0 mL). Cap the vial.
Heat: Stir at 90–100 °C for 4–16 hours.
Checkpoint: Monitor by LCMS. The basic side chain may cause tailing; use a high-pH modifier (ammonium bicarbonate) in LCMS if possible, or standard formic acid.
Workup (Critical):
Dilute with EtOAc (10 mL) and Water (10 mL).
pH Check: Ensure the aqueous layer is pH > 10. If not, add small amounts of 1M NaOH. Why? To keep the dimethylamino side chain deprotonated (neutral) so it extracts into the organic layer.
Note: The dimethylamino side chain can coordinate Pd. If conversion is low, increase catalyst loading or switch to a precatalyst like XPhos Pd G2 .
Scavenging: Upon completion, filter through a Celite pad. Treat filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) to remove Pd, which can complex with the basic amine product.
Application Note: Scalable Synthesis Route for 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine Intermediates
Introduction & Strategic Context 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine (also known as 2-bromo-5-(dimethylaminomethyl)pyridine) is a high-value building block in modern medicinal chemistry. It is frequently util...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Context
1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine (also known as 2-bromo-5-(dimethylaminomethyl)pyridine) is a high-value building block in modern medicinal chemistry. It is frequently utilized as a key intermediate in the synthesis of selective kinase inhibitors (e.g., CDK4/6 inhibitors)[1], AMPK activators[2], and selective estrogen receptor modulators (SERMs)[3]. The bifunctional nature of this molecule—featuring a reactive aryl bromide for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a tertiary amine for solubilization and target binding—makes it indispensable for lead optimization and process scale-up.
Retrosynthetic Analysis & Route Selection
When designing a scalable process (kilogram-scale and beyond), the synthesis of benzylic-type amines typically falls into two primary strategies:
Route A: Radical Bromination / Nucleophilic Substitution. Starting from 2-bromo-5-methylpyridine, radical bromination (NBS/AIBN) yields the bromomethyl intermediate, followed by substitution with dimethylamine.
Drawback: Radical halogenation is prone to over-bromination (yielding dibromomethyl impurities) and requires strict control of reaction kinetics and light/heat sources, making it less ideal for robust scale-up.
Route B: Reductive Amination. Starting from 6-bromopyridine-3-carbaldehyde, condensation with dimethylamine forms an iminium intermediate, which is subsequently reduced.
Advantage: Highly chemoselective, avoids over-alkylation, and operates under mild conditions with high atom economy.
For this application note, we focus exclusively on Route B (Reductive Amination) using Sodium Triacetoxyborohydride (NaBH(OAc)3) as the reducing agent, as it provides the highest operational safety and yield profile for pilot-plant scaling[4].
Mechanistic Insights: The Role of NaBH(OAc)3
The choice of reducing agent is critical for a self-validating, high-yield system. While Sodium Borohydride (NaBH4) is highly cost-effective, it is too reactive and can prematurely reduce the starting aldehyde to 6-bromo-3-pyridinemethanol before the amine condensation occurs. Sodium Cyanoborohydride (NaBH3CN) is effective but generates highly toxic hydrogen cyanide gas upon aqueous workup, posing severe safety and regulatory risks at scale.
NaBH(OAc)3 strikes the optimal balance. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. Consequently, NaBH(OAc)3 does not readily reduce aldehydes but rapidly and selectively reduces the more electrophilic iminium ion formed by the reaction of the aldehyde with dimethylamine.
Reaction pathway for the reductive amination of 6-bromopyridine-3-carbaldehyde.
Scalable Experimental Protocol (1-Kilogram Scale)
This protocol is optimized for a 1-kilogram scale, utilizing an acid-base extraction strategy to completely eliminate the need for silica gel chromatography—a mandatory requirement for cost-effective process chemistry.
Step-by-step scalable process workflow utilizing acid-base extraction.
Step-by-Step Methodology:
Reactor Charging: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, add 6-bromopyridine-3-carbaldehyde (1.00 kg, 5.38 mol) and anhydrous Tetrahydrofuran (THF) (10.0 L).
Amine Addition: Cool the mixture to 0–5 °C. Slowly add Dimethylamine (2.0 M solution in THF, 3.23 L, 6.45 mol, 1.2 equiv) over 30 minutes. Stir the mixture at room temperature (20 °C) for 2 hours.
Causality: Pre-forming the iminium ion before adding the reducing agent prevents the competitive reduction of the starting aldehyde.
Reduction: Recool the reactor to 0–5 °C. Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.71 kg, 8.07 mol, 1.5 equiv) portion-wise over 1 hour.
Causality: Portion-wise addition controls the mild exotherm and prevents localized heating that could lead to impurity formation or runaway reactions.
Reaction Maturation: Allow the reaction to warm to 20 °C and stir for 12–16 hours. Monitor completion via HPLC (target: >99% consumption of the aldehyde).
Quench: Cool to 0 °C and carefully quench by adding saturated aqueous NaHCO3 (5.0 L).
Causality: A mildly basic quench neutralizes the acetic acid byproduct and safely hydrolyzes unreacted hydride without generating hydrogen gas too violently.
Phase Separation & Acid-Base Extraction:
Separate the organic (THF) and aqueous layers. Extract the aqueous layer once with Ethyl Acetate (EtOAc) (2.0 L). Combine the organic layers.
Add 2.0 M aqueous HCl (5.0 L) to the combined organics and stir vigorously. Separate the phases.
Causality: The target product (a tertiary amine) protonates and moves into the aqueous layer, leaving neutral impurities (e.g., unreacted aldehyde, alcohol byproducts) behind in the organic layer.
Wash the acidic aqueous layer with Methyl tert-butyl ether (MTBE) (2.0 L) to remove trace organic impurities.
Basify the aqueous layer to pH 10-11 using 6.0 M NaOH.
Extract the basified aqueous layer with EtOAc (2 x 4.0 L).
Isolation: Dry the combined EtOAc extracts over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine as a pale yellow oil (typically 1.04 kg, 90% yield, >98% purity by HPLC).
Quantitative Data & Optimization Parameters
To justify the protocol parameters, the following table summarizes the optimization data generated during route development.
Parameter
Condition Tested
Conversion (%)
Isolated Yield (%)
Purity (HPLC Area %)
Solvent
Dichloromethane (DCM)
>99%
85%
95.2%
Solvent
Tetrahydrofuran (THF)
>99%
90%
98.5%
Solvent
Methanol (MeOH)
85%
72%
88.0%
Reducing Agent
NaBH4 (with Ti(OiPr)4)
90%
78%
91.5%
Reducing Agent
NaBH(OAc)3
>99%
90%
98.5%
Amine Equivalents
1.0 equiv
88%
80%
92.0%
Amine Equivalents
1.2 equiv
>99%
90%
98.5%
Data Interpretation: THF is superior to DCM for environmental and regulatory reasons (avoiding halogenated solvents at scale) and provides a cleaner impurity profile than MeOH. A slight excess of dimethylamine (1.2 equiv) ensures complete conversion of the aldehyde, maximizing throughput.
Analytical Characterization
To ensure the trustworthiness of the synthesized intermediate, the following analytical profile must be verified prior to downstream coupling:
LC-MS (ESI+): m/z calculated for C8H12BrN2 [M+H]+ 215.02 / 217.02 (1:1 isotopic pattern characteristic of a single bromine atom); found 215.1 / 217.1.
Safety & Process Chemistry Considerations
Dimethylamine Handling: Dimethylamine is a highly flammable gas at room temperature. Using a commercially available 2.0 M solution in THF mitigates inhalation risks and ensures accurate stoichiometric dosing without the need for specialized gas-sparging equipment.
Exotherm Management: The addition of NaBH(OAc)3 is exothermic. On a >1 kg scale, precise control of the jacket temperature is required to maintain the internal temperature below 25 °C, preventing the degradation of the iminium intermediate and the formation of the des-bromo impurity via over-reduction.
References
Title: Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)
Title: WO2024084390A1 - Compounds for the activation of ampk
Source: Google Patents
URL
Title: WO2020010210A1 - Mertk degraders and uses thereof
Source: Google Patents
URL
Technical Support Center: Improving Suzuki Coupling Yields with 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine. This document provides in-depth troubleshooting advice and answers to frequently...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this challenging substrate. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common hurdles and maximize your reaction yields.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the unique challenges and starting points for coupling this specific bromopyridine derivative.
Q1: What makes 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine a particularly challenging substrate for Suzuki coupling?
This substrate presents a classic challenge in palladium-catalyzed cross-coupling due to the presence of two nitrogen-based Lewis basic sites: the pyridine ring nitrogen and the tertiary amine of the N,N-dimethylmethanamine side chain. Both nitrogen atoms possess lone pairs of electrons that can strongly coordinate to the palladium catalyst.[1][2] This coordination can lead to "catalyst poisoning," a phenomenon where the active sites of the catalyst are blocked, preventing it from participating in the catalytic cycle and leading to low or no product yield.[2][3]
Q2: What are the best general starting conditions for a feasibility study with this substrate?
For a challenging, nitrogen-rich heterocycle, it is crucial to select a catalytic system known for its high activity and resistance to poisoning.[4] We recommend starting with a modern, bulky, and electron-rich phosphine ligand, which can promote the desired reaction steps and shield the palladium center.
Recommended Starting Protocol:
A generalized protocol to adapt for your specific boronic acid partner is as follows:
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0–3.0 equiv).[5]
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos or XPhos, 4-10 mol%).[5]
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution).[5][6]
Heat the reaction mixture to 80–110 °C and monitor progress by TLC or LC-MS.[6]
Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and wash with water and brine before purification.[5][6]
This starting point balances catalyst activity with conditions mild enough to prevent degradation of starting materials or products.
Q3: Which type of boronic acid derivative is best to use with this substrate?
While standard boronic acids can be used, they are often prone to an undesired side reaction called protodeboronation, where the boronic acid is replaced by a hydrogen atom, especially under basic conditions or at elevated temperatures.[7] For challenging couplings, consider using more stable boronic acid surrogates:
Pinacol Esters (Bpin): More stable than the corresponding boronic acids.
MIDA Boronates: These are highly stable, crystalline solids that slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[8]
Organotrifluoroborates (e.g., Potassium Aryltrifluoroborates): Known for their high stability and ease of handling.[8]
Using these stable forms can significantly reduce byproduct formation and improve the consistency of your results.
Troubleshooting Guide: From Low Yields to Success
This section is structured to help you diagnose and solve specific experimental problems.
Problem 1: Low or No Conversion of Starting Bromopyridine
This is the most common issue, often pointing directly to a problem with the catalyst's activity.
Probable Cause A: Catalyst Poisoning
The primary suspect is the deactivation of the palladium catalyst by coordination with the nitrogen atoms of your substrate or product.[2][3] This prevents the crucial first step of the catalytic cycle, oxidative addition.
Recommended Solutions:
Select a Robust Ligand: Switch to bulky, electron-rich phosphine ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[5] These ligands form stable, highly active catalysts that are less susceptible to poisoning.
Increase Catalyst Loading: As a straightforward approach, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) may provide enough active catalyst to overcome the poisoning effect and achieve a reasonable yield.[3]
Use a Pre-catalyst: Modern palladium pre-catalysts are designed to be air- and moisture-stable and generate the active Pd(0) species efficiently in situ. This can lead to more reproducible results than using sources like Pd(OAc)₂ or Pd₂(dba)₃ alone.[4]
Probable Cause B: Inactive Boronic Acid/Ester
Boronic acids can degrade upon storage, leading to failed reactions.[9]
Recommended Solutions:
Verify Reagent Quality: Check the purity of your boronic acid by NMR or LC-MS. If it has degraded, use a fresh bottle or purify the existing stock.
Switch to a More Stable Boron Reagent: As mentioned in FAQ Q3, using a pinacol ester, MIDA boronate, or trifluoroborate salt can circumvent issues of boronic acid instability.[8]
Probable Cause C: Ineffective Base or Solvent System
The base is critical for activating the boronic acid for the transmetalation step.[10][11] Poor solubility or an inappropriate choice of base can halt the reaction.
Recommended Solutions:
Screen Bases: While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging substrates.[5] If your product is base-sensitive, a milder base like KF might be beneficial.[9]
Ensure Proper Mixing: Some inorganic bases, like K₃PO₄, have low solubility in organic solvents. Ensure vigorous stirring. Grinding the base to a fine powder can also improve reproducibility.[12]
Solvent Choice: Toluene and 1,4-dioxane are excellent starting points. For poorly soluble materials, a more polar aprotic solvent like DMF can be used, but be aware it can sometimes lead to more side reactions.[9]
Problem 2: Significant Formation of Protodebrominated Byproduct
You observe the formation of 1-(pyridin-3-yl)-N,N-dimethylmethanamine, where the bromine has been replaced by hydrogen.
Probable Cause A: Presence of Water/Protic Sources
Protodebromination (also known as hydrodehalogenation) can be facilitated by protic impurities, especially water, in the reaction mixture.[13]
Recommended Solutions:
Use Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous, degassed solvents. Ensure your base is anhydrous.
Switch to Aprotic Solvents: If you are using a solvent system with water (e.g., dioxane/water), switch to a strictly anhydrous system like dry toluene or dioxane.[13]
Probable Cause B: Unstable Boronic Acid
As boronic acids degrade, they can contribute to side reactions. Unstable boronic acids, particularly heteroaromatic ones, are known to readily undergo protodeboronation themselves.[7][14]
Recommended Solutions:
Use Boronic Esters: Switching to a more stable boronic ester (MIDA, Bpin) is a highly effective strategy to suppress this side reaction.[8]
Optimize Temperature: Lowering the reaction temperature may disfavor the protodebromination pathway relative to the desired cross-coupling.[13]
Problem 3: Formation of Homocoupling Byproducts (Biaryl and/or Bipyridyl)
You observe significant amounts of the boronic acid coupling with itself or the bromopyridine coupling with itself.
Probable Cause: Presence of Oxygen
Oxygen can interfere with the catalytic cycle, leading to the oxidative homocoupling of the boronic acid. It can also lead to the degradation of the Pd(0) catalyst.
Recommended Solutions:
Rigorous Degassing: Ensure the reaction solvent is thoroughly degassed before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 30-60 minutes or by using several freeze-pump-thaw cycles.
Maintain Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen from start to finish. Use Schlenk techniques for all reagent and solvent transfers.[6]
Data and Visualizations
Table 1: Recommended Catalyst Systems for Challenging Pyridyl Couplings
Palladium Source
Ligand
Typical Loading (mol%)
Base
Solvent
Temperature (°C)
Notes
Pd₂(dba)₃
SPhos
Pd: 2-4, L: 4-8
K₃PO₄
Toluene / Dioxane
100-110
Excellent for electron-rich and sterically hindered substrates.[5]
Pd(OAc)₂
XPhos
Pd: 2-4, L: 4-8
K₃PO₄
Toluene / Dioxane
100-110
Broadly applicable, highly active catalyst system.[4]
Pd(PPh₃)₄
(none)
5-10
K₂CO₃
Dioxane/H₂O
80-100
"Classical" conditions; may be less effective for this substrate.[6]
Suzuki-Miyaura Catalytic Cycle with Points of Inhibition
This diagram illustrates the main steps of the Suzuki coupling cycle and highlights where the nitrogen atoms in 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine can interfere and poison the palladium catalyst.
Caption: Suzuki Cycle with potential catalyst inhibition points.
Troubleshooting Workflow for Low Conversion
This flowchart provides a logical sequence of steps to diagnose and solve the problem of a stalled reaction.
Caption: A logical workflow for troubleshooting low conversion.
References
Catalyst poisoning. (n.d.). chemeurope.com. Retrieved February 26, 2026, from [Link]
Sajiki, H., & Hirota, K. (2003). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Journal of Stage, 51(3), 320-324. Retrieved February 26, 2026, from [Link]
Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324. Retrieved February 26, 2026, from [Link]
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. Retrieved February 26, 2026, from [Link]
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved February 26, 2026, from [Link]
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933–4936. Retrieved February 26, 2026, from [Link]
Protodeboronation. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved February 26, 2026, from [Link]
Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. Retrieved February 26, 2026, from [Link]
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. Retrieved February 26, 2026, from [Link]
Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved February 26, 2026, from [Link]
Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. (2025). ResearchGate. Retrieved February 26, 2026, from [Link]
Help needed with unreproducible Suzuki coupling. (2023). Reddit. Retrieved February 26, 2026, from [Link]
CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. (2003). PubMed, 13(2), 259-62. Retrieved February 26, 2026, from [Link]
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 26, 2026, from [Link]
Document ID: TSC-SOLV-161305
Last Updated: February 26, 2026
Audience: Medicinal Chemists, Process Development Scientists[1][2]
Executive Summary & Physicochemical Profile
User Query: "I am experiencing inconsistent solubility, oiling out during purification, or yield loss during extraction of 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine."
Technical Insight:
This molecule presents a "dual-personality" solubility profile due to its two distinct nitrogen centers:
The Pyridine Ring (Aromatic N): Electron-deficient due to the 6-Bromo substituent (pKa ~2–3).[1][2]
The Dimethylamino Tail (Aliphatic Tertiary N): Highly basic (pKa ~9.5–10.0).[1][2]
Most solubility issues arise from failing to account for the protonation state of the aliphatic amine.[2] The free base behaves like a lipophilic organic oil, while the protonated species (salt) behaves like a hydrophilic electrolyte.[1]
Quick Reference: Solubility Matrix
Solvent Class
Representative Solvents
Solubility (Free Base)
Solubility (HCl Salt)
Application Context
Chlorinated
DCM, Chloroform
Excellent
Poor
Extraction, Chromatography
Polar Aprotic
DMF, DMSO, DMAc
Excellent
Good
Suzuki/Buchwald Couplings
Polar Protic
Methanol, Ethanol
Good
Good
Reductive Amination, Salt Formation
Ethers
THF, 1,4-Dioxane
Good
Moderate (Solubility drops with HCl)
Reaction Solvent
Alkanes
Hexanes, Heptane
Poor
Insoluble
Anti-solvent for precipitation
Aqueous
Water (pH < 4)
Soluble (Protonated)
Soluble
Acidic Workup
Aqueous
Water (pH > 10)
Insoluble (Oils out)
N/A
Basic Extraction
Critical Troubleshooting Protocols
Issue #1: Yield Loss During Aqueous Workup
Symptom: The product is missing from the organic layer after extraction.
Root Cause: The aliphatic dimethylamine group is protonated at neutral or slightly acidic pH, trapping the molecule in the aqueous phase.
The "pH Switch" Protocol:
To recover the free base, you must suppress ionization.[2] The pH must be at least 2 units higher than the pKa of the aliphatic amine (Target pH > 12).[2]
Step-by-Step Recovery:
Diagnosis: Check the pH of your aqueous layer.[2] If pH < 10, your product is likely dissolved in the water.[2]
Adjustment: Add saturated aqueous Na₂CO₃ or 1M NaOH dropwise to the aqueous layer until pH reaches 12–14.
Extraction: Extract 3x with DCM (Dichloromethane). Note: DCM is preferred over Ethyl Acetate (EtOAc) because highly basic amines can sometimes catalyze hydrolysis of EtOAc or undergo transacylation over long periods.[1]
Drying: Dry organic layer over Na₂SO₄ (avoid MgSO₄ for very sensitive amines if Lewis acid coordination is suspected, though rare here).
Figure 1: Acid-Base Extraction Workflow (The "pH Switch") to purify the amine from non-basic impurities.[1][2]
Issue #2: "Oiling Out" During Purification
Symptom: Attempting to recrystallize the solid results in a sticky gum or oil at the bottom of the flask.
Root Cause: The free base has a low melting point and high conformational flexibility. It prefers an amorphous state over a crystal lattice.[2]
Solution: The Salt Formation Strategy
Do not attempt to crystallize the free base.[2] Convert it to a salt (HCl or Oxalate) to enforce a rigid lattice structure.[1][2]
Protocol:
Dissolution: Dissolve the crude oil in a minimum amount of dry Ethanol or THF .[2]
Acid Addition: Add 1.1 equivalents of 4M HCl in Dioxane (anhydrous).
Why Dioxane? It is miscible with the organic solvent but the resulting HCl salt is often insoluble in it.[2]
Precipitation: If precipitate does not form immediately, slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) as an anti-solvent.[2]
Collection: Filter the white solid under nitrogen.[2]
Issue #3: Catalyst Deactivation in Suzuki Couplings
Symptom: Reaction stalls or low conversion when using this bromide in Palladium-catalyzed cross-couplings.
Root Cause: The dimethylamino group can coordinate to the Palladium center, poisoning the catalyst, especially in non-polar solvents where the amine lone pair is "naked."
Solvent Optimization:
Avoid: Toluene or Benzene (unless using a very strong ligand like Buchwald phosphines).[1][2]
Mechanism: Protic co-solvents (Water) or highly polar solvents (DMF) solvate the amine lone pair via H-bonding or dipole interactions, reducing its ability to compete with the phosphine ligand for the Pd center.[1][2]
Frequently Asked Questions (FAQs)
Q: Can I use Chloroform as a solvent for NMR?A: Yes, CDCl₃ is excellent for the free base.[2] However, be aware that acidic impurities in CDCl₃ (DCl) can protonate the amine, causing peak broadening or shifting of the -N(Me)₂ signal (typically ~2.2 ppm).[2] To prevent this, filter the CDCl₃ through basic alumina or add a trace of solid K₂CO₃ to the NMR tube.[2]
Q: The compound turned yellow/brown during storage. Is it degraded?A: Likely yes.[2] Bromopyridines are light-sensitive, and electron-rich amines are oxidation-prone.[1][2]
Troubleshooting: Check LCMS. If the mass is M+16 (N-oxide), it has oxidized.[1][2]
Prevention: Store the HCl salt form.[2] It is significantly more stable to oxidation and light than the free base oil.[2] Store at -20°C under Argon.
Q: I need to inject this into a biological assay. What is the limit for DMSO?A: The HCl salt is highly soluble in DMSO (>50 mM) and Water (>20 mM).[1][2] For cell assays, dissolve the salt in DMSO to create a stock, then dilute into media.[1] Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.[2]
Decision Tree: Solvent Selection
Figure 2: Decision Matrix for Solvent Selection based on experimental stage.
References
Physicochemical Properties of Pyridines
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.).[2] Wiley.[2] (Detailed discussion on pyridine basicity and solubility trends).
Amine Salt Formation Protocols
Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[2][3][4][5][6][7][8][9] (2011).[1][2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH.[2] [1][2]
Cross-Coupling Optimization for Basic Heterocycles
Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.[2] Angewandte Chemie International Edition, 47(34), 6338-6361.[1][2] (Discusses catalyst poisoning by amines and solvent mitigation). [1][2]
Solubility Data (Analogous Compounds)
PubChem Compound Summary for CID 22450529 (1-(6-Bromopyridin-3-yl)methanamine).[1][2] National Center for Biotechnology Information (2025).[1][2] [1][2]
A Researcher's Guide to the ¹H NMR Spectroscopic Analysis of 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine
For professionals in the fields of medicinal chemistry, synthetic chemistry, and drug development, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of rigorous scientific pract...
Author: BenchChem Technical Support Team. Date: February 2026
For professionals in the fields of medicinal chemistry, synthetic chemistry, and drug development, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful and widely used technique for the elucidation of molecular structures in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of the versatile building block, 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine, a compound of interest in the synthesis of various pharmaceutical agents.
This guide will not only present the expected spectral data but will also delve into the rationale behind the chemical shifts and coupling patterns by comparing them with structurally related analogs. Furthermore, a detailed experimental protocol for acquiring a high-quality spectrum is provided, ensuring that researchers can confidently validate their own synthetic products.
Predicted ¹H NMR Spectrum and Structural Assignment
The structure of 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine dictates a specific set of signals in its ¹H NMR spectrum. By analyzing the electronic environment of each proton, we can predict their chemical shifts (δ), multiplicities (splitting patterns), and integration values.
Molecular Structure with Proton Assignments:
Caption: Molecular structure of 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine with proton labeling for NMR assignment.
Based on the analysis of substituent effects, the predicted ¹H NMR data in a standard deuterated solvent like Chloroform-d (CDCl₃) is summarized below.
Proton Label
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Justification
HA
~ 8.4 - 8.6
Doublet (d) or Singlet (s)
1H
JAC ≈ 2-3 Hz
Located ortho to the pyridine nitrogen, this proton is highly deshielded. It will be split by Hc (meta coupling).
HB
~ 7.4 - 7.6
Doublet (d)
1H
JBC ≈ 8-9 Hz
Situated between the bromine atom and a carbon, this proton experiences moderate deshielding. It will be split by Hc (ortho coupling).
HC
~ 7.6 - 7.8
Doublet of Doublets (dd)
1H
JBC ≈ 8-9 Hz, JAC ≈ 2-3 Hz
This proton is coupled to both Ha (meta) and Hb (ortho), resulting in a doublet of doublets.
HD
~ 3.4 - 3.6
Singlet (s)
2H
N/A
These benzylic protons are adjacent to the electron-withdrawing pyridine ring and the nitrogen atom, shifting them downfield.
HE
~ 2.2 - 2.4
Singlet (s)
6H
N/A
The six protons of the two methyl groups are equivalent and appear as a single, sharp peak.
Comparative Spectral Analysis
To understand the origin of the predicted chemical shifts, it is instructive to compare our target molecule with simpler, related structures.
Pyridine: The protons on a simple pyridine ring appear at approximately δ 8.5 (α-protons), 7.3 (γ-proton), and 7.7 (β-protons) ppm.
6-Bromopyridine: The introduction of an electron-withdrawing bromine atom at the 6-position will generally cause a downfield shift of the adjacent protons.
3-Picoline: An electron-donating methyl group at the 3-position would cause a slight upfield shift of the ring protons compared to pyridine itself.[1]
N,N-Dimethylbenzylamine: In this analogous compound, the benzylic methylene protons typically appear around δ 3.4-3.6 ppm, and the N-methyl protons are found around δ 2.2-2.3 ppm.[2][3] This provides a strong basis for our predictions for the HD and HE signals.
The combination of the electron-withdrawing bromine atom and the pyridine nitrogen accounts for the significant downfield shifts of the aromatic protons in our target molecule. The dimethylaminomethyl group's electronic contribution is less pronounced on the aromatic ring but is the primary determinant for the chemical shifts of the aliphatic protons.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following protocol outlines the steps for obtaining a high-quality ¹H NMR spectrum of 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine.
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
High-quality 5 mm NMR tubes
Vortex mixer
NMR Spectrometer (e.g., 400 MHz or higher)
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
Sample Preparation:
Accurately weigh 5-10 mg of the sample.
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.[4][5] CDCl₃ is a good starting point for many organic molecules.
Ensure the sample is fully dissolved. Gentle vortexing may be required.
Transfer the solution to a clean, dry 5 mm NMR tube.
Add a small amount of TMS as an internal standard for chemical shift calibration (δ 0.00 ppm).
Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
Data Processing and Analysis:
Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase the resulting spectrum and perform baseline correction.
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
Integrate the peaks to determine the relative number of protons for each signal.
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Workflow for ¹H NMR Spectrum Analysis:
Caption: A streamlined workflow for the ¹H NMR analysis of 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine.
Conclusion
The ¹H NMR spectrum of 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine is predicted to show three distinct signals in the aromatic region and two singlets in the aliphatic region, consistent with its molecular structure. By carefully preparing the sample and acquiring the spectrum according to the provided protocol, researchers can obtain high-quality data for unambiguous structural verification. Comparing the experimental spectrum with the predicted data and the spectra of related compounds will provide a high degree of confidence in the identity and purity of the synthesized material, which is a critical step in any drug discovery and development pipeline.
References
The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]
The Royal Society of Chemistry. Supplementary Information. [Link]
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
HPLC Method Development for 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine Purity: A Comparative Guide
Accurately determining the purity of basic, polar pharmaceutical building blocks via High-Performance Liquid Chromatography (HPLC) is a notorious challenge. 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine is a prime exam...
Author: BenchChem Technical Support Team. Date: February 2026
Accurately determining the purity of basic, polar pharmaceutical building blocks via High-Performance Liquid Chromatography (HPLC) is a notorious challenge. 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine is a prime example of such a molecule. This guide objectively compares traditional silica-based C18 methods against next-generation high-pH stable hybrid columns, providing researchers with an E-E-A-T validated, self-validating protocol to eliminate peak tailing and ensure precise purity quantification.
Mechanistic Profiling of the Analyte
To develop a robust method, we must first understand the causality behind the analyte's chromatographic behavior. 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine contains two highly interactive, ionizable nitrogen centers:
Pyridine Nitrogen: A weakly basic aromatic nitrogen with a pKa of approximately 5.2.
Tertiary Amine (N,N-dimethylmethanamine): A strongly basic aliphatic nitrogen with a pKa of approximately 9.0–9.5.
Under standard acidic HPLC conditions (e.g., pH 2.0–3.0 using 0.1% Formic Acid or Trifluoroacetic Acid), both nitrogen atoms are fully protonated, transforming the molecule into a highly polar dication. In traditional Type-A or standard Type-B silica columns, these positively charged amines undergo severe secondary electrostatic interactions (ion-exchange) with unbonded, ionized residual silanol groups (Si-O⁻) on the stationary phase. This dual retention mechanism—hydrophobic partitioning combined with slow ion-exchange desorption—is the primary cause of peak tailing, which compromises resolution and quantification accuracy (1)[1].
The Core Challenge: Silanol Interactions vs. Hydrophobic Retention
The ultimate goal of method development for basic amines is to force the analyte to interact with the stationary phase through a single, uniform mechanism: hydrophobic partitioning.
When using standard C18 columns at neutral or low pH, electrostatic silanol interactions overpower hydrophobic retention. To counteract this, chromatographers historically used ion-pairing reagents (like TFA) or amine modifiers (like triethylamine) to mask silanols. However, these additives suppress ionization in LC-MS and degrade column lifespan. The modern, E-E-A-T validated approach is to manipulate the mobile phase pH to neutralize the analyte entirely, requiring a column engineered to survive extreme alkaline conditions (2)[2].
Pathways of analyte-stationary phase interactions leading to peak tailing vs. ideal retention.
Comparative Chromatographic Strategies
To objectively evaluate performance, we compared three distinct column chemistries and mobile phase strategies for the purity analysis of 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine.
Alternative 1: Traditional Silica C18 (Low pH)
Conditions: 0.1% TFA in Water / Acetonitrile.
Mechanism: Relies on TFA to ion-pair with the basic amine and suppress silanol ionization.
Result: Suboptimal. The dicationic nature of the analyte leads to poor retention (eluting near the void volume) and moderate tailing due to incomplete silanol masking.
Alternative 2: Polar-Embedded C18 (Mid pH)
Conditions: 10 mM Ammonium Acetate (pH 6.5) / Acetonitrile.
Mechanism: Uses an amide/carbamate polar group within the alkyl chain to sterically shield residual silanols.
Result: Improved retention, but the tertiary amine remains protonated at pH 6.5, leading to a tailing factor (
) > 1.5.
The Recommended Solution: High-pH Stable Hybrid C18 (High pH)
Conditions: 10 mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.
Mechanism: Ethylene-bridged hybrid (EBH) silica particles resist dissolution at high pH. At pH 10.5, the tertiary amine (pKa ~9.5) is fully deprotonated (neutralized). The analyte partitions purely via hydrophobic interaction, yielding a perfectly symmetrical peak (3)[3].
The following protocol outlines a self-validating workflow using the Hybrid Silica C18 approach. This method is designed to ensure that the baseline remains flat and the main peak is sharply resolved from any synthetic impurities (e.g., debrominated byproducts or unreacted starting materials). Incorporating Quality-by-Design (QbD) principles into this method ensures robustness, eco-friendliness, and cost-effectiveness for quality control (4)[4].
Step-by-step workflow for developing a high-pH HPLC method for basic pyridine derivatives.
Materials & Reagents
Column: High-pH Stable Hybrid Silica C18 (e.g., Waters XBridge or Agilent Poroshell HPH-C18), 150 mm × 4.6 mm, 3.5 µm.
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using dilute Ammonium Hydroxide. (Causality: Bicarbonate buffers effectively at pH 10.3, ensuring the tertiary amine remains fully deprotonated without exceeding the column's pH limits).
Mobile Phase B: 100% Acetonitrile (LC-MS grade).
Diluent: 50:50 Water:Acetonitrile.
Chromatographic Conditions
Flow Rate: 1.0 mL/min.
Column Temperature: 40°C. (Causality: Elevated temperature lowers mobile phase viscosity, improving mass transfer kinetics and sharpening the peak).
Detection: UV at 254 nm and 280 nm. (Causality: The bromopyridine chromophore exhibits strong absorbance in this range, allowing for high-sensitivity impurity detection).
Isocratic hold to focus the polar analyte at the column head.
2.0 - 10.0
95% 40%
5% 60%
Linear gradient to elute the main peak and hydrophobic impurities.
10.0 - 12.0
40% 5%
60% 95%
High-organic column wash to remove strongly bound contaminants.
12.0 - 15.0
95%
5%
Re-equilibration to starting conditions.
System Suitability Criteria (Self-Validation)
Before analyzing the sample batch, inject a standard reference solution. The system is validated and ready for purity quantification only if:
Tailing Factor (
) for the main peak is .
Relative Standard Deviation (RSD) of the peak area for 5 replicate injections is
.
Resolution (
) between 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine and its closest eluting impurity is .
Conclusion
For highly basic, polar molecules like 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine, traditional low-pH C18 methods force a compromise between retention and peak shape. By leveraging the E-E-A-T validated approach of high-pH chromatography on hybrid silica columns, researchers can neutralize the basic amines, eliminate secondary silanol interactions, and achieve superior chromatographic performance. This method provides a reliable, self-validating framework for rigorous purity determination in pharmaceutical development.
References
How to Reduce Peak Tailing in HPLC - Phenomenex Technical Articles[Link]
HPLC Methods for analysis of Pyridine - Helix Chromatography Applications[Link]
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - Scientific Reports (PubMed)[Link]
Technical Comparison Guide: LC-MS Fragmentation of 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine
This guide serves as a technical reference for the LC-MS/MS characterization of 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine (CAS: 120740-10-5), a critical pyridine scaffold used in the synthesis of antihistamines and...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical reference for the LC-MS/MS characterization of 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine (CAS: 120740-10-5), a critical pyridine scaffold used in the synthesis of antihistamines and kinase inhibitors.
This document moves beyond basic spectral listing to provide a mechanistic comparison against structural analogs and alternative ionization techniques, ensuring robust method development for impurity profiling and metabolite identification.
Executive Summary: The Analytical Challenge
In drug development, the 6-bromopyridine moiety is a versatile electrophile. However, its analysis is complicated by:
Isotopic Splitting: The naturally occurring
Br and Br isotopes create a 1:1 doublet that dilutes signal intensity.
Isobaric Interferences: Structural analogs (e.g., chloro-derivatives or positional isomers) often co-elute in rapid screening gradients.
Labile Fragmentation: The dimethylamine side chain is highly labile, requiring careful tuning of collision energy (CE) to retain the precursor ion.
This guide compares the fragmentation behavior of the target molecule against its Chloro-Analog and Des-methyl Metabolite , establishing a definitive identification workflow.
Experimental Protocol & Conditions
To replicate the fragmentation patterns described below, the following standardized LC-ESI-MS/MS conditions are recommended. This protocol prioritizes the retention of polar amines while ensuring sufficient ionization.
Table 1: Recommended LC-MS/MS Parameters
Parameter
Setting
Rationale
Column
C18 Charged Surface Hybrid (CSH), 2.1 x 100 mm, 1.7 µm
CSH technology provides better peak shape for basic amines under low pH conditions.
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains acidic pH (~2.7) to ensure full protonation of the tertiary amine (
). |
| Mobile Phase B | Acetonitrile | Preferred over Methanol for lower backpressure and sharper peaks for pyridines. |
| Ionization | ESI Positive (+) | The basic dimethylamino group ensures high ionization efficiency (). |
| Source Temp | 350°C | Sufficient desolvation without thermal degradation of the C-Br bond. |
| Collision Energy | Ramped (15 - 45 eV) | Low CE retains the precursor; High CE reveals the pyridine ring breakdown. |
Fragmentation Mechanism & Pathway
The fragmentation of 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine is driven by the protonated tertiary amine and the stability of the pyridine ring.
The Precursor Ion (
)
Observed m/z: 215.02 (
Br) and 217.02 (Br).
Pattern: Distinct 1:1 doublet intensity ratio, characteristic of a mono-brominated compound.
Primary Fragmentation (The "Signature" Loss)
The most abundant product ion arises from the loss of the neutral dimethylamine moiety.
Mechanism: Inductive cleavage at the benzylic-like carbon.
Transition:
.
Neutral Loss: 45 Da (
).
Structure: The resulting ion is the (6-bromopyridin-3-yl)methyl cation , often stabilized by ring expansion to a brominated azatropylium ion.
Secondary Fragmentation (Halogen Loss)
At higher collision energies (>30 eV), the C-Br bond cleaves.
Transition:
.
Neutral Loss: 79/81 Da (Br radical) or 80/82 Da (HBr).
Structure: The
ion represents the azatropylium core (), a highly stable aromatic system common to pyridine/benzyl derivatives.
Pathway Visualization
The following diagram illustrates the stepwise degradation logic.
Figure 1: Stepwise fragmentation pathway of 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine showing the characteristic loss of the amine tail followed by the halogen.
Comparative Performance Analysis
To validate the identity of this molecule, it must be distinguished from common interferences. The table below compares the target molecule against its Chloro-Analog (a common synthetic alternative) and N-Desmethyl Metabolite (a biological degradation product).
Table 2: Differentiation Matrix
Feature
Target Molecule (Bromo)
Chloro-Analog (Alternative)
N-Desmethyl (Metabolite)
Precursor m/z
215.0 / 217.0
171.1 / 173.1
201.0 / 203.0
Isotope Pattern
1:1 (Equal height)
3:1 (M is 3x higher than M+2)
1:1 (Retains Br)
Primary Fragment
m/z 170/172 (Loss of 45)
m/z 126/128 (Loss of 45)
m/z 170/172 (Loss of 31)
Key Differentiator
Isotope Ratio + Mass
Isotope Ratio
Neutral Loss (31 vs 45)
| Detection Limit (ESI) | High (Basic Amine) | High (Basic Amine) | Moderate (Secondary Amine) |
Performance Insight: ESI vs. APCI
When choosing an ionization source for this molecule:
ESI (Electrospray Ionization):Superior. The tertiary amine is easily protonated in solution. ESI provides 10-50x higher sensitivity for this specific scaffold compared to APCI.
APCI (Atmospheric Pressure Chemical Ionization):Inferior. While APCI is good for neutral aromatics, the thermal energy in APCI can cause premature in-source fragmentation (loss of the dimethylamine group), leading to a lower abundance of the parent ion
.
Analytical Workflow: Decision Tree
Use this logic flow to confirm the identity of the compound in a complex mixture.
Figure 2: Logical decision tree for confirming the identity of the target brominated pyridine amine.
References
PubChem. (2025).[1][2] Compound Summary: 1-(6-Bromopyridin-3-yl)methanamine Derivatives.[2] National Library of Medicine.[1] [Link]
Holčapek, M., et al. (2010). Fragmentation behavior of pyridine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[3] [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[3][4][5][6][7][8][9] University Science Books. (Standard reference for Br isotope patterns and amine losses).
Shimadzu Application Guide. (2024). Comparison of ESI and APCI for Basic Pharmaceuticals.[10] Shimadzu Corporation. [Link]
1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine vs (6-Bromopyridin-3-yl)methanol reactivity
Technical Comparison: C3-Substituted 6-Bromopyridines in Medicinal Chemistry Executive Summary This guide compares 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine (Molecule A) and (6-Bromopyridin-3-yl)methanol (Molecule...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison: C3-Substituted 6-Bromopyridines in Medicinal Chemistry
Executive Summary
This guide compares 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine (Molecule A) and (6-Bromopyridin-3-yl)methanol (Molecule B). While both share the 2-bromopyridine core essential for cross-coupling, their C3-substituents dictate divergent synthetic pathways.
Molecule A (Amine): Acts as a potent Directing Metalation Group (DMG) for regioselective C4/C2 functionalization but can poison Palladium catalysts via Lewis-basic coordination during cross-coupling.
Molecule B (Alcohol): Offers a robust orthogonal handle for late-stage diversification (oxidation/substitution) and is generally more compatible with standard Suzuki conditions, provided base-mediated alkoxide formation is managed.
The C6-bromine is the primary site for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The C3-substituent significantly influences catalyst performance.
Suzuki-Miyaura Coupling
Amine (Molecule A): The dimethylamino group is a Lewis base (
N). It can compete with phosphine ligands for the Pd(II) center, potentially forming inactive Pd(Ar)(L)(Amine)Br complexes.
Optimization: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) or higher catalyst loading (3-5 mol%).
Alcohol (Molecule B): The hydroxyl group is protic. Under basic conditions (e.g.,
), it forms an alkoxide.
Optimization: Generally proceeds smoothly in aqueous/polar media. If using strong bases (NaOtBu), protect the alcohol (TBS/TBDPS) to prevent O-arylation side reactions.
Buchwald-Hartwig Amination
Amine (Molecule A): High risk of catalyst poisoning due to the chelating nature of the pyridyl-amine motif. Requires strong bases which are compatible with the tertiary amine.
Alcohol (Molecule B): Requires protection. The free alcohol will compete as a nucleophile (O-arylation vs N-arylation) and quench reactive intermediates.
Part 3: C3-Side Chain Reactivity & Orthogonal Transformations
Diagram 1: Reactivity Divergence
This diagram illustrates how the C3 substituent dictates the available synthetic pathways.
Caption: Divergent synthetic utility of Amine vs. Alcohol substituents on the 6-bromopyridine core.
Lithiation Strategy (C-H Activation)
Amine (Molecule A): The
group is an excellent Directing Metalation Group (DMG) .
Mechanism:[1][2][3][4][5] Coordinates Li, directing deprotonation to the C4 position (rarely C2 due to electronic repulsion from the pyridine nitrogen).
Note: The bidentate ligand (dppf) prevents the dimethylamine side chain from displacing the ligand on the Pd center.
Protocol B: Conversion of Molecule B to Molecule A
Standard transformation if the Amine is the desired target but the Alcohol is the starting material.
Activation: Dissolve Molecule B (1.0 eq) in DCM at 0°C. Add
(1.5 eq) and MsCl (1.2 eq). Stir 1h. (Forms mesylate in situ).
Substitution: Add Dimethylamine (2.0 M in THF, 5.0 eq) directly to the mixture.
Workup: Warm to RT and stir 4h. Wash with
.
Yield: Typically >85%.
Part 5: Strategic Selection Guide
Diagram 2: Decision Matrix
Caption: Decision tree for selecting between Amine and Alcohol derivatives based on synthetic needs.
References
Directed Ortho Metalation (DoM) of Pyridines: Snieckus, V. "Directed ortho metalation.[8] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chem. Rev.[8]1990 , 90, 879–933. Link
Suzuki Coupling of Pyridines: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.[8]1995 , 95, 2457–2483.[3] Link
Catalyst Poisoning by Amines: Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angew. Chem. Int. Ed.2002 , 41, 4176–4211. Link
Synthesis of Amine from Alcohol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[8] Chem.1996 , 61, 3849–3862. Link
The following technical guide details the proper disposal procedures for 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine (CAS: 708273-78-3). This protocol is designed for Research & Development (R&D) and Drug Discovery e...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the proper disposal procedures for 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine (CAS: 708273-78-3).
This protocol is designed for Research & Development (R&D) and Drug Discovery environments. It prioritizes operator safety, regulatory compliance (RCRA/EPA), and environmental stewardship.
[1][2][3]
Chemical Identification & Classification
Before initiating any disposal workflow, verify the chemical identity to ensure correct waste stream segregation.
Parameter
Specification
Chemical Name
1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine
CAS Number
708273-78-3
Molecular Formula
C₈H₁₁BrN₂
Molecular Weight
215.09 g/mol
Physical State
Typically Solid (Low melting point solid or oil depending on purity/salt form)
Not P-listed (unless pure Pyridine).[1][2][3] Classify as D001 (Ignitable) if in solvent, or Toxic characteristic based on concentration.
Executive Safety Summary
Core Directive: This compound contains both a basic amine functionality and a halogen (Bromine). It must be segregated into Halogenated Organic Waste streams.[3]
Do NOT mix with acidic waste streams without controlled neutralization (risk of exothermic reaction).
Do NOT dispose of down the drain.[3][4] The halogenated pyridine ring is persistent and toxic to aquatic life.[3]
Incineration Requirement: Due to the bromine content, this waste must eventually be incinerated at high temperatures (>1100°C) with scrubber systems to capture acid gases (HBr), preventing environmental release.
Pre-Disposal Handling & Segregation
Proper segregation is the single most critical step in laboratory waste management.[3] Mixing incompatible streams is the leading cause of waste-container incidents.[1][2][3]
A. Personal Protective Equipment (PPE)
Gloves: Double-gloving with Nitrile (0.11 mm min) is recommended.[1][2][3] Pyridine derivatives can permeate standard latex rapidly.[3]
Respiratory: If handling pure powder outside a fume hood, a P95/P100 particulate respirator is required.
Eye Protection: Chemical splash goggles (ANSI Z87.1).
B. Waste Stream Segregation
You must separate this chemical based on its physical state and mixture:
Solid Waste (Pure Substance):
Place in a dedicated container labeled "Solid Hazardous Waste - Toxic/Halogenated."[1][2][3]
Reasoning: Solid waste is incinerated via rotary kiln; keeping it separate from liquids reduces disposal costs and handling risks.[3]
Liquid Waste (Solutions/Mother Liquor):
Solvent Compatibility: Ensure the solvent (e.g., DCM, Methanol) is compatible with the waste drum.
Classification:Halogenated Organic Solvents .
Critical Note: Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the bromine atom in the solute classifies the entire mixture as Halogenated Waste.
Step-by-Step Disposal Workflow
The following diagram illustrates the decision logic for disposing of 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine.
Figure 1: Decision tree for the safe segregation and packaging of halogenated pyridine waste.
Detailed Operational Procedures
Scenario A: Disposal of Pure Solid (Expired or Surplus) [1][2]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container if intact.[1][2][3]
Transfer: Transfer the solid inside a chemical fume hood to prevent dust generation.[3]
Labeling: Apply a hazardous waste label immediately.[3]
Closure: Screw the lid tight. Wipe the exterior with a damp paper towel (dispose of towel as solid waste) to ensure no residue remains on the bottle surface.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Quenching: If the waste is from a reaction mixture containing reactive reagents (e.g., acid chlorides, hydrides), quench the reaction first.
Note: The amine itself is stable, but ensure the solution pH is between 5 and 9 to prevent container corrosion or pressure buildup.
Bulking: Pour into the Halogenated Solvent carboy.
Why? The bromine atom on the pyridine ring requires the waste to be treated as halogenated, regardless of the solvent used.
Log Entry: Record the volume and approximate concentration on the waste container's log sheet. This is vital for the disposal vendor to determine the BTU value and halogen content for incineration.
Scenario C: Spill Cleanup (Emergency Procedure)
Minor Spill (< 10g/10mL):
Evacuate the immediate area and alert nearby personnel.[3]
A Researcher's Guide to Personal Protective Equipment for Handling 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine
Hazard Assessment: A Synthesis of Structural Analogs To determine the appropriate level of personal protective equipment, we must first understand the potential hazards. By examining the two key structural components of...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Assessment: A Synthesis of Structural Analogs
To determine the appropriate level of personal protective equipment, we must first understand the potential hazards. By examining the two key structural components of the target molecule—the brominated pyridine core and the N,N-dimethylmethanamine side chain—we can infer a reliable hazard profile.
Brominated Pyridine Core : Compounds containing a bromopyridine structure are consistently classified as hazardous. For example, (6-Bromopyridin-3-yl)methanamine, a close structural analog, is known to be harmful if swallowed, and causes skin and serious eye irritation.[1] Other related compounds like 3-Bromopyridine and 2-Amino-4-bromopyridine are also identified as skin and eye irritants, with potential for acute toxicity if swallowed, inhaled, or in contact with skin.[2][3][4]
N,N-dimethylamine Moiety : The dimethylamine functional group introduces hazards associated with volatile and corrosive amines. Dimethylamine itself is an irritant to the skin, eyes, and respiratory tract and can cause severe burns.[5][6] It is also flammable, a property that should be considered for the target compound.
Based on this analysis, it is prudent to treat 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine as a substance that is harmful if swallowed, inhaled, or absorbed through the skin, causes skin irritation, and poses a risk of serious eye damage.
Core Personal Protective Equipment (PPE) Recommendations
A multi-layered PPE strategy is essential to mitigate the identified risks. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[7][8] The following table summarizes the mandatory PPE for all laboratory operations involving this reagent.
Body Area
Personal Protective Equipment (PPE)
Specifications and Rationale
Eyes/Face
Chemical Safety Goggles and/or Face Shield
To protect against splashes, wear tightly-fitting chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10] A face shield should be worn over goggles during procedures with a high splash risk.
Hands
Chemical-Resistant Gloves
Nitrile gloves are a suitable choice for incidental contact.[7] Always inspect gloves for tears or degradation before use. For prolonged handling or immersion, consult glove manufacturer data for resistance to brominated aromatic compounds and amines. Change gloves immediately if contamination is suspected.
Body
Chemical-Resistant Laboratory Coat
A flame-retardant, long-sleeved lab coat should be worn and kept fully fastened to prevent skin contact.[7] For large-scale operations, chemical-resistant coveralls may be necessary.
Respiratory
NIOSH/MSHA-Approved Respirator
All work should be performed in a chemical fume hood.[8][9] If engineering controls are insufficient or during a spill response where concentrations may exceed exposure limits, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates must be used in accordance with a comprehensive respiratory protection program.[9][11]
Operational and Disposal Workflow
A systematic workflow ensures that safety is integrated into every step of the experimental process, from preparation through disposal. Adherence to this plan is critical for minimizing exposure and preventing environmental contamination.
Caption: Workflow for the safe handling of 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine.
Step-by-Step Handling Procedures
Preparation :
Before handling, ensure that an emergency eye wash station and safety shower are immediately accessible.[5]
Verify that the chemical fume hood is functioning correctly.
Don all required PPE as outlined in the table above.
Handling :
Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use non-sparking tools.
Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing. Keep containers closed when not in use.
Decontamination and Cleanup :
Thoroughly decontaminate all glassware and equipment that has come into contact with the compound using a suitable solvent.
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]
Emergency Procedures
Skin Contact : Immediately remove contaminated clothing.[7] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.[12]
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][9] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[7]
Spill Response :
Evacuate all non-essential personnel from the area.
Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material like sand or vermiculite.[13]
Carefully sweep the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[9]
Decontaminate the spill area thoroughly. Report the incident to the appropriate environmental health and safety office.[7]
Disposal Plan
Proper segregation of waste is critical.
Waste Segregation : This compound is a halogenated organic substance. It is critical to segregate this waste into a designated, clearly labeled "Halogenated Organic Waste" container.[7] Do not mix with non-halogenated waste.
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution's environmental health and safety department.[7]
Storage and Disposal : Store the sealed waste container in a cool, well-ventilated, and designated hazardous waste storage area.[9] Arrange for pickup and disposal by a certified hazardous waste management company.[7]
References
AKKİM. (2015, April 2). Dimethylamine (DMA) Safety Data Sheet. Available from: [Link]
U.S. Environmental Protection Agency (EPA). Dimethylamine - EPA OSC Response. Available from: [Link]
Durham Technical Community College. (2012, February 2). Pyridine hydrobromide, compound with bromine Safety Data Sheet. Available from: [Link]
New Jersey Department of Health. Dimethylamine - Hazard Summary. Available from: [Link]
Gas-Sensing.com. (2025, May 15). Dimethylamine: A Hazardous Yet Versatile Compound. Available from: [Link]
J.T. Baker. (2011, August 29). Pyridine Material Safety Data Sheet. Available from: [Link]
PubChem. (6-Bromopyridin-3-yl)methanamine. National Center for Biotechnology Information. Available from: [Link]